molecular formula C10H7ClN2O B11896743 4-Chloroquinoline-6-carboxamide CAS No. 1378260-39-9

4-Chloroquinoline-6-carboxamide

Katalognummer: B11896743
CAS-Nummer: 1378260-39-9
Molekulargewicht: 206.63 g/mol
InChI-Schlüssel: ZOZOBXFLQKOMMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloroquinoline-6-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound this compound has garnered attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Vorbereitungsmethoden

The synthesis of 4-Chloroquinoline-6-carboxamide typically involves the reaction of 4-chloroquinoline with carboxamide derivatives. One common method includes the reaction of 4-chloroquinoline with an amine derivative in the presence of a base such as triethylamine (TEA) and a coupling agent like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) at room temperature . This method ensures the formation of the carboxamide group at the 6-position of the quinoline ring.

For industrial production, the process may involve more scalable and environmentally friendly methods. For example, the use of green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can be employed to enhance the yield and reduce the environmental impact .

Analyse Chemischer Reaktionen

4-Chloroquinoline-6-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Coupling Reactions: The carboxamide group can participate in coupling reactions with various electrophiles to form more complex structures.

Common reagents used in these reactions include bases like sodium hydride (NaH), oxidizing agents like hydrogen peroxide (H₂O₂), and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Wissenschaftliche Forschungsanwendungen

4-Chloroquinoline-6-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Chloroquinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact pathways and targets can vary depending on the specific application and the structure of the derivative being studied.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

1378260-39-9

Molekularformel

C10H7ClN2O

Molekulargewicht

206.63 g/mol

IUPAC-Name

4-chloroquinoline-6-carboxamide

InChI

InChI=1S/C10H7ClN2O/c11-8-3-4-13-9-2-1-6(10(12)14)5-7(8)9/h1-5H,(H2,12,14)

InChI-Schlüssel

ZOZOBXFLQKOMMJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC=CC(=C2C=C1C(=O)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.